molecular formula C15H13BrO2 B1274331 2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane CAS No. 59793-76-9

2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane

Cat. No. B1274331
CAS RN: 59793-76-9
M. Wt: 305.17 g/mol
InChI Key: FMZJGCRMDNGDGO-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane" is a chemical of interest in various synthetic applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of closely related 1,3-dioxolane derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 1,3-dioxolane derivatives typically involves multistep reactions starting from readily available precursors. For instance, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination, dehydrobromination, and acetal removal steps . Similarly, the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate in fungicide production, is achieved through bromination and ketal reactions . These methods highlight the versatility of 1,3-dioxolane derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure and conformation of 1,3-dioxolane derivatives are often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was determined to have a chair conformation with an equatorial orientation of the aromatic substituent . The crystal structure of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane was also determined, providing valuable information on the stereochemistry of the compound .

Chemical Reactions Analysis

1,3-Dioxolane derivatives undergo various chemical reactions, which are essential for their transformation into desired products. For instance, the bromination of 2,4-disubstituted 1,3-dioxolanes can lead to further functionalization10. The reactivity of these compounds can be influenced by the presence of substituents on the dioxolane ring, as well as the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can increase the density and change the solubility of these compounds . The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and space group, which are crucial for understanding the material's properties .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis of N-alkylamino acetophenones : A study demonstrated the reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides, producing corresponding N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).

  • Palladium-Catalyzed Cross-Coupling Reactions : Another study explored phenyl backbone-derived P,O-ligands like 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane for their efficiency in Suzuki cross-coupling reactions with arylboronic acids and aryl halides (Bei et al., 1999).

  • Synthesis of Derivatives : The synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from intermediates through a series of reactions including benzaldehyde condensation and bromation was reported in a study (Sun Xiao-qiang, 2009).

properties

IUPAC Name

2-(4-bromophenyl)-2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-14-8-6-13(7-9-14)15(17-10-11-18-15)12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZJGCRMDNGDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397256
Record name 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane

CAS RN

59793-76-9
Record name 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 1300 milliliters of toluene in a flask equipped with a Dean-Stark tube are dissolved 100 grams of p-bromobenzophenone; and to this solution is added 150 grams of ethyleneglycol and 4.4 grams of p-toluenesulphonic acid. This mixture is refluxed until no further water collects in the Dean-Stark tube. After distilling off the toluene and recrystallization from methanol one obtains 2-phenyl-2-(p-bromophenyl)-1,3-dioxolane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane
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2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane
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2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane
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2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane
Reactant of Route 6
2-(4-Bromophenyl)-2-phenyl-1,3-dioxolane

Citations

For This Compound
6
Citations
P Ramidi, O Abdulrazzaq, CM Felton… - Energy …, 2014 - Wiley Online Library
We present the successful synthesis of a modified poly(3‐hexyl)thiophene (P3HT) donor polymer with benzophenone (P3HTB) substitution. The triplet‐sensitizer (benzophenone)‐…
Number of citations: 8 onlinelibrary.wiley.com
E Kalyuzhnaya, GDLS Villareal… - Journal of applied …, 1996 - Wiley Online Library
A series of polystyrenes having low molecular weight (4600–23,100) and narrow molecular weight distribution and functionalized with a benzophenone group at one or both ends of the …
Number of citations: 3 onlinelibrary.wiley.com
R Zhang - 2002 - wpi.edu
Intramolecular energy transfer is reviewed from several perspectives, such as the generally accepted mechanism and molecular structure dependence. Some unique molecules with …
Number of citations: 3 wpi.edu
E Baston, OIA Salem, RW Hartmann - Journal of enzyme inhibition …, 2002 - Taylor & Francis
Novel 3,4-dihydro-naphthalene-2-carboxylic acids were synthesized and evaluated for 5 α reductase inhibitory activity. This enzyme exists in two isoforms and is a pharmacological …
Number of citations: 19 www.tandfonline.com
M Weinberger, HA Wagenknecht - Synthesis, 2012 - thieme-connect.com
A synthetic route to the C-nucleoside that bears benzophenone as a DNA base substitution directly at the anomeric center of the 2′-deoxyribofuranoside was worked out. Furthermore, …
Number of citations: 17 www.thieme-connect.com
Z Shire - 2018 - era.library.ualberta.ca
The relentless growth of tumors is triggered by a complex array of molecular changes such as DNA damage, disruption of cell-cycle progression, uncontrolled proliferation and escaping …
Number of citations: 0 era.library.ualberta.ca

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